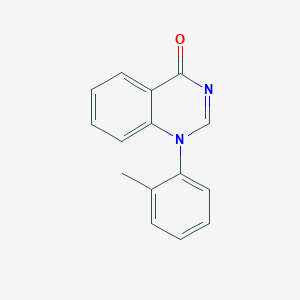
1-(o-Tolyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Tolyl)quinazolin-4(1H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
1. Antiviral Activity
Recent studies have identified quinazolin-4-one derivatives as promising non-covalent inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. For instance, a study reported the design of a series of quinazolin-4-one-based compounds that demonstrated notable inhibitory activity against SARS-CoV-2 Mpro, with some compounds showing IC50 values comparable to known inhibitors like baicalein . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced their potency, suggesting a pathway for further optimization and development as antiviral agents.
2. Anticancer Potential
Quinazolinone derivatives, including 1-(o-Tolyl)quinazolin-4(1H)-one, have also been evaluated for their anticancer properties. Various studies have synthesized and tested these compounds against multiple cancer cell lines. For example, compounds derived from quinazolin-4-one exhibited moderate to good cytotoxicity against colon (HCT116), breast (MCF-7), and liver (HepG2) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . The FDA has approved several quinazoline-based drugs for cancer treatment, underscoring the therapeutic potential of this scaffold .
3. Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives are well-documented. Research indicates that these compounds possess significant activity against various bacterial strains and fungi. A review highlighted that certain analogues demonstrated broad-spectrum antimicrobial effects, making them candidates for further development as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for enhancing its biological efficacy. The positioning of functional groups on the quinazolinone core significantly affects its interaction with biological targets. For instance:
- Substituents at C2 and N3 positions : Modifications at these sites have been shown to enhance potency against specific targets like Mpro.
- Phenyl ring substitutions : Different substituents on the phenyl ring influence the compound's overall activity profile, with certain groups yielding improved biological responses .
Case Studies
Analyse Des Réactions Chimiques
Functionalization via Nucleophilic Substitution
The C2 position of quinazolin-4(1H)-one is reactive toward nucleophilic substitution. For example:
-
Halogenation : Treatment with POCl₃ or PCl₃ converts the carbonyl group to a chlorinated derivative, enabling further cross-coupling reactions .
-
Amination : Copper-catalyzed coupling with amines (e.g., o-toluidine) introduces substituents at C2 .
Example Reaction :
Quinazolinone+AmineCu(OAc)2,anisoleC2-substituted derivative
C–H Activation and Cross-Coupling
Transition-metal catalysts enable direct functionalization of the quinazolinone ring:
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the C6/C7 positions .
-
Oxidative Annulation : Copper-mediated reactions with alkynes or alkenes generate fused heterocycles .
Table 1 : Representative Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68–72 | |
| Copper-catalyzed annulation | Cu(OAc)₂, anisole, microwave | 63–75 |
Cycloaddition and Ring Expansion
1-(o-Tolyl)quinazolin-4(1H)-one participates in [3+2] cycloadditions with nitriles or azides to form triazole- or tetrazole-fused derivatives .
Example :
Quinazolinone+NaN3CuI, DMFTriazole-fused product
Biological Activity-Driven Modifications
Derivatives of 1-(o-Tolyl)quinazolin-4(1H)-one are optimized for pharmacological applications:
-
Anticancer Agents : Introduction of 1,2,4-oxadiazole moieties enhances cytotoxicity (e.g., GI₅₀ = 30–45 nM against MCF-7 cells) .
-
Antiviral Compounds : Substituents at C2/C3 improve SARS-CoV-2 Mᵖʳᵒ inhibition (IC₅₀ = 0.96–1.37 μM) .
Table 2 : Structure–Activity Relationships (SAR)
| Position | Substituent | Biological Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| C2 | Cl, CF₃, OCF₃ | Improved enzymatic inhibition | |
| N1 | o-Tolyl | Enhanced cellular uptake |
Stability and Degradation Pathways
Under acidic or basic conditions, the quinazolinone ring undergoes hydrolysis to anthranilic acid derivatives. For example:
Propriétés
Numéro CAS |
90071-27-5 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-2-4-8-13(11)17-10-16-15(18)12-7-3-5-9-14(12)17/h2-10H,1H3 |
Clé InChI |
KPSVFPFPMXPPNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















